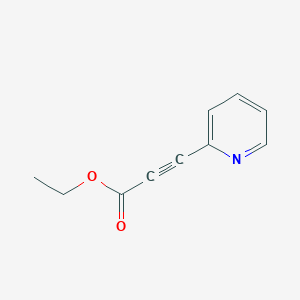Ethyl 3-(2-Pyridyl)propiolate
CAS No.: 66869-70-3
Cat. No.: VC3802538
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66869-70-3 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | ethyl 3-pyridin-2-ylprop-2-ynoate |
| Standard InChI | InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3 |
| Standard InChI Key | XOYXKNZOKZGKAB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C#CC1=CC=CC=N1 |
| Canonical SMILES | CCOC(=O)C#CC1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Ethyl 3-(2-Pyridyl)propiolate is defined by its IUPAC name ethyl 3-(pyridin-2-yl)propiolate, reflecting the propiolic acid esterified with ethanol and linked to the 2-position of pyridine . The SMILES notation CCOC(=O)C#Cc1ccccn1 encodes its structure, highlighting the triple bond (\text{C#C}) between the carbonyl group and the pyridyl moiety . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 175.18 g/mol | |
| Density | 1.164 g/mL (predicted) | |
| Refractive Index | 1.516 (predicted) |
The compound’s planar geometry and conjugated system facilitate π-π stacking interactions, which are critical in supramolecular chemistry .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyridyl protons and the ester group. For example, the pyridyl protons typically resonate between δ 7.2–8.5 ppm in NMR, while the ethyl group’s methyl protons appear as a triplet near δ 1.2–1.4 ppm . Infrared (IR) spectroscopy identifies the ester carbonyl stretch at ~1720 cm and the acetylenic stretch near 2100 cm . Mass spectrometry confirms the molecular ion peak at m/z 175.18 .
Synthesis and Industrial Production
Challenges and Optimization
Key challenges include controlling regioselectivity and minimizing side reactions, such as homocoupling of acetylenic precursors . Catalytic systems using copper(I) iodide with triphenylphosphine have shown promise in suppressing such side reactions . Patent CN103058920A highlights the use of silica-supported Brønsted acids to achieve yields of 50–76% for related pyridylpropanoates, though adaptations for propiolates remain unexplored .
Physicochemical Properties
Thermal Stability and Solubility
Ethyl 3-(2-Pyridyl)propiolate is a solid at room temperature (melting point uncharacterized in provided data) with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane . Its thermal decomposition begins above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous compounds .
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
-
Acetylenic Triple Bond: Participates in cycloadditions (e.g., Huisgen azide-alkyne click reactions) and nucleophilic additions .
-
Pyridyl Ring: Undergoes electrophilic substitution at the 3- and 5-positions due to electron-withdrawing effects of the ester group .
Applications in Pharmaceutical and Materials Chemistry
Pharmaceutical Intermediates
Ethyl 3-(2-Pyridyl)propiolate is a precursor in synthesizing thrombin inhibitors like dabigatran etexilate, though its exact role remains less documented compared to its propanoate analogs . Its acetylene group enables modular derivatization for drug candidates targeting kinase enzymes .
Coordination Chemistry
The pyridyl nitrogen and acetylenic π-system allow this compound to act as a bidentate ligand in transition metal complexes. For example, coordination with ruthenium(II) centers produces catalysts for hydrogenation reactions .
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water mobile phases resolves this compound from synthetic impurities . Ultra-performance liquid chromatography (UPLC) methods achieve detection limits of <0.1% for related propiolates .
Spectroscopic Standards
Quantitative NMR using maleic acid as an internal standard provides purity assessments without requiring chromatographic separation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume